(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid is a chiral compound featuring a triazole ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid typically involves the formation of the triazole ring followed by the construction of the oxane ring. The oxane ring can be synthesized through various methods, including the cyclization of diols or the use of epoxides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Triazolium salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity . The oxane ring can enhance the compound’s stability and solubility, facilitating its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A similar compound with a triazole ring, known for its antimicrobial and antifungal properties.
1,2,3-Triazole: Another triazole isomer with applications in drug discovery and materials science.
Uniqueness
(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid is unique due to its chiral nature and the presence of both a triazole and an oxane ring. This combination of structural features provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2R,3R)-2-(1-methyltriazol-4-yl)oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-12-5-7(10-11-12)8-6(9(13)14)3-2-4-15-8/h5-6,8H,2-4H2,1H3,(H,13,14)/t6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAIRFWZVKUNIL-HTRCEHHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2C(CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=N1)[C@H]2[C@@H](CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.